molecular formula C20H17ClN6O3 B2963013 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide CAS No. 892468-17-6

2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide

Cat. No. B2963013
CAS RN: 892468-17-6
M. Wt: 424.85
InChI Key: XXPFPOUCDRQELE-UHFFFAOYSA-N
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Description

The compound “2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide” is a derivative of the [1,2,3]triazolo[4,5-d]pyrimidine class . These derivatives have been synthesized and evaluated for various biological activities .


Synthesis Analysis

The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives involves a three-step reaction sequence . This atom-economical, one-pot, three-step cascade process engages five reactive centers (amide, amine, carbonyl, azide, and alkyne) for the synthesis .


Molecular Structure Analysis

The stereochemistry and relative configurations of the synthesized compounds were determined by 1D and 2D NMR spectroscopy and X-ray crystallography .


Chemical Reactions Analysis

The reaction of 7-chloro-3-phenyl-3H-1, 2, 3-triazolo [4, 5-d] pyrimidine with aromatic aldehydes and a catalytic amount of 1, 3-dimethylbenzimidazolium iodide resulted in 7-aroyl-3-phenyl-3H-1, 2, 3-triazolo [4, 5-d]-pyrimidines .

Scientific Research Applications

Anti-inflammatory and Analgesic Agents

Research has identified novel heterocyclic compounds derived from visnaginone and khellinone, showing significant anti-inflammatory and analgesic activities. These compounds, including benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, have demonstrated inhibition of cyclooxygenase enzymes (COX-1/COX-2) and possessed notable analgesic and anti-inflammatory effects, suggesting their potential as therapeutic agents in treating inflammation and pain-related conditions (Abu‐Hashem et al., 2020).

Antimicrobial Activity

Several studies have focused on synthesizing new pyrimidinone and oxazinone derivatives fused with thiophene rings, demonstrating good antibacterial and antifungal activities. These findings highlight the potential of such compounds in developing new antimicrobial agents (Hossan et al., 2012).

Anticancer Activity

Compounds with a triazolopyrimidine structure have been synthesized and evaluated for their anticancer properties. Specifically, analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines, obtained through Suzuki coupling, showed inhibitory activity against HCT 116 cancer cell lines. This indicates the potential of triazolopyrimidine derivatives as anticancer agents (Kumar et al., 2019).

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been reported as potent inhibitors of USP28, a ubiquitin-specific peptidase associated with the occurrence and development of various malignancies .

Future Directions

The [1,2,3]triazolo[4,5-d]pyrimidine derivatives, including the compound , have shown promising results as potent inhibitors of USP28 . This suggests potential future directions in the development of new USP28 inhibitors for exploring the roles of deubiquitinase in cancers .

properties

IUPAC Name

2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N-(5-chloro-2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN6O3/c1-30-16-8-7-14(21)9-15(16)23-17(28)11-26-12-22-19-18(20(26)29)24-25-27(19)10-13-5-3-2-4-6-13/h2-9,12H,10-11H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPFPOUCDRQELE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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